4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Overview
Description
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine is a useful research compound. Its molecular formula is C6H9F6N and its molecular weight is 209.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound could potentially interact with various biological targets, such as enzymes or receptors, depending on its structure and functional groups. The trifluoroethyl group, for example, is often used in medicinal chemistry to improve the metabolic stability of a drug .
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. The presence of the trifluoroethyl group could influence the compound’s binding affinity and selectivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. The trifluoroethyl group could potentially enhance the compound’s metabolic stability .
Biochemical Analysis
Biochemical Properties
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, often acting as an inhibitor or modulator. For instance, it can inhibit enzymes like alcohol dehydrogenase by forming stable complexes through hydrogen bonding . Additionally, its interaction with Lewis bases such as tetrahydrofuran or pyridine results in the formation of 1:1 adducts, further influencing its biochemical behavior .
Cellular Effects
The effects of this compound on cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, its presence can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Moreover, it can influence cell signaling by interacting with key signaling molecules, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity. For instance, its interaction with alcohol dehydrogenase results in competitive inhibition, thereby affecting the enzyme’s activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, resulting in altered cellular responses . Long-term in vitro and in vivo studies have demonstrated that its effects on cellular function can persist, with potential implications for cellular health and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can modulate biochemical pathways without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical modulation, while exceeding this range leads to detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the conversion of substrates and the production of metabolites . Its presence can alter metabolic flux, leading to changes in the levels of various metabolites within the cell . Additionally, it can interact with cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biochemical activity, with localized concentrations potentially leading to targeted effects on specific cellular processes .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the cell, thereby exerting its biochemical effects .
Properties
IUPAC Name |
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N/c7-5(8,9)1-4(3-13)2-6(10,11)12/h4H,1-3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAYRHHTEWWHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)F)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.